molecular formula C19H16BrClN2O3 B1434102 N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide CAS No. 1858241-22-1

N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide

Cat. No. B1434102
M. Wt: 435.7 g/mol
InChI Key: CXPFEXBRGBSCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. For the related compound “BENZYL 1-(4-BROMOPHENYL)CYCLOPROPYLCARBAMATE”, it contains a total of 39 bonds, including 23 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 three-membered ring, 2 six-membered rings, and 1 (thio-) carbamate .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, and polar surface area. For the related compound “N-Benzyl-1-(4-bromophenyl)methanimine”, it has a density of 1.3±0.1 g/cm3, boiling point of 353.7±35.0 °C at 760 mmHg, and a flash point of 167.7±25.9 °C .

Scientific Research Applications

Anticonvulsant Properties

N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide and its derivatives have been studied for their potential anticonvulsant properties. A study synthesized a library of derivatives, aiming to create hybrid anticonvulsant agents by merging chemical fragments of known antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide. These compounds underwent anticonvulsant screening, with several showing promising results in preclinical seizure models. Some compounds also demonstrated better safety profiles compared to standard antiepileptic drugs in the rotarod test (Kamiński et al., 2015). A focused library of related compounds was also synthesized, exhibiting broad spectra of activity across preclinical seizure models and showing promising anticonvulsant properties (Kamiński et al., 2016).

Anticancer Activities

Derivatives of N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide have been prepared and investigated for their anticancer activities. A study synthesizing some N-[4-(benzothiazole-2yl) phenyl]-2-aryloxyacetamide derivatives, including compounds related to N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide, found notable anticancer activity in some compounds (Tay et al., 2012). Another study reported the synthesis and biological evaluation of some new coumarin derivatives, including reactions with substituent phenol or thiophenol derivatives, which showed antimicrobial activity (Al-Haiza et al., 2003).

properties

IUPAC Name

N-benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN2O3/c20-14-6-8-15(9-7-14)23-17(24)10-16(19(23)26)22(18(25)11-21)12-13-4-2-1-3-5-13/h1-9,16H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPFEXBRGBSCDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)N(CC3=CC=CC=C3)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801128368
Record name Acetamide, N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-chloro-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide

CAS RN

1858241-22-1
Record name Acetamide, N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-chloro-N-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858241-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-chloro-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide
Reactant of Route 2
N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide
Reactant of Route 3
N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide
Reactant of Route 6
Reactant of Route 6
N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.